Articaine Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2000.

See also: Articaine (has active moiety).

Structure

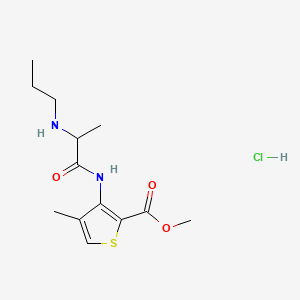

3D Structure of Parent

Properties

IUPAC Name |

methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWDBGSWGNEMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045444 | |

| Record name | Articaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161448-79-9, 23964-57-0 | |

| Record name | 2-Thiophenecarboxylic acid, 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-, methyl ester, monohydrochloride, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161448-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Articaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23964-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Articaine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Articaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methyl-3-[[(1-oxo-2-(propylamino)propyl]amino]-2-thenoate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARTICAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS9014Q792 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Articaine Hydrochloride: A Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanism by which articaine hydrochloride exerts its local anesthetic effects through the blockade of voltage-gated sodium channels. The document details the state-dependent nature of this interaction, identifies key binding sites, presents quantitative data on channel affinity, and outlines the experimental protocols used to elucidate this mechanism.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

This compound's primary mechanism of action is the reversible blockade of voltage-gated sodium channels in neuronal cell membranes.[1] By inhibiting the influx of sodium ions, articaine prevents the depolarization of the nerve membrane, thereby blocking the initiation and propagation of nerve impulses, which results in a temporary loss of sensation.[1][2] This action is not uniform across all channel conformations; articaine exhibits a pronounced state-dependent inhibition, meaning its binding affinity for the sodium channel is significantly influenced by the channel's conformational state.[3]

The modulated receptor hypothesis provides a framework for understanding this state-dependent blockade. This hypothesis posits that local anesthetics bind with different affinities to the resting, open, and inactivated states of the sodium channel. Articaine demonstrates the highest affinity for the open and inactivated states of the channel and the lowest affinity for the resting state.[3] This preferential binding to more active channel states contributes to its efficacy in blocking nerve conduction, particularly in rapidly firing neurons.

Molecular Binding Site

Articaine, like other local anesthetics, binds to a receptor site located within the inner cavity of the voltage-gated sodium channel, specifically on the α-subunit.[3][4] This binding site is accessible from the intracellular side of the membrane. The chemical structure of articaine, which includes a thiophene ring, enhances its lipid solubility, facilitating its diffusion across the nerve membrane to reach its target.[1][2]

Molecular mapping studies have identified critical amino acid residues that form the local anesthetic binding site. Notably, a phenylalanine residue located in the sixth transmembrane segment of domain IV (D4S6) has been shown to be a key point of interaction for articaine.[5] This interaction is crucial for the high-affinity, state-dependent block of the sodium channel.[5]

Quantitative Analysis of Articaine-Sodium Channel Interactions

The state-dependent affinity of articaine for voltage-gated sodium channels has been quantified through electrophysiological studies. The 50% inhibitory concentration (IC50) values, which represent the concentration of articaine required to block 50% of the sodium current, vary significantly depending on the channel state and isoform.

| Sodium Channel Isoform & State | IC50 (µM) | Holding Potential (mV) | Reference |

| rNav1.4 (rat skeletal muscle) | |||

| Resting State | 378 ± 26 | -140 | [5] |

| Inactivated State | 40.6 ± 2.7 | -70 | [5] |

| Open State | 15.8 ± 1.5 | - | [5] |

| hNav1.7 (human neuronal) | |||

| Open State | 8.8 ± 0.1 | - | [5] |

| rNav1.8 (rat neuronal) | |||

| Open State | 22.0 ± 0.5 | - | [5] |

The data clearly illustrates that articaine is significantly more potent at blocking open and inactivated channels compared to resting channels. The affinity for the open state of rNav1.4 is approximately 24 times higher than for the resting state.[5] This highlights the profound state-dependent nature of articaine's mechanism of action.

Signaling Pathways and Logical Relationships

The interaction of articaine with the voltage-gated sodium channel can be visualized as a dynamic process dependent on the conformational state of the channel.

Caption: State-dependent binding of articaine to voltage-gated sodium channels.

The logical relationship of articaine's binding affinity can be represented hierarchically.

Caption: Hierarchy of articaine's binding affinity for sodium channel states.

Experimental Protocols

The investigation of articaine's effect on voltage-gated sodium channels is primarily conducted using the whole-cell patch-clamp electrophysiology technique .[6][7] This method allows for the precise control of the cell membrane potential and the recording of ionic currents flowing through the channels.

Objective: To determine the IC50 of articaine for the blockade of voltage-gated sodium channels in a specific conformational state.

Materials and Methods:

-

Cell Preparation: A cell line expressing the desired sodium channel isoform (e.g., HEK293 cells transfected with the gene for rNav1.4) is cultured on glass coverslips.[5]

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 3-7 MΩ. The pipette is filled with an intracellular solution containing ions that mimic the cell's cytoplasm.[8]

-

Recording Setup: The coverslip with the cells is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution. The micropipette is mounted on a micromanipulator.

-

Giga-seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the membrane.[9]

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.[7]

-

Voltage-Clamp Protocol: The membrane potential is held at a specific voltage (holding potential) using a patch-clamp amplifier. To study the resting state block, a holding potential where most channels are in the resting state (e.g., -140 mV) is used.[5] For the inactivated state block, a holding potential where a significant fraction of channels are inactivated (e.g., -70 mV) is chosen.[5]

-

Current Recording: Voltage steps are applied to elicit sodium currents, which are recorded by the amplifier.

-

Drug Application: this compound is added to the extracellular solution at various concentrations. The effect of each concentration on the peak sodium current is measured.

-

Data Analysis: The percentage of current inhibition is plotted against the articaine concentration, and the data is fitted with a dose-response curve to determine the IC50 value.

Caption: Experimental workflow for determining the IC50 of articaine.

Conclusion

This compound is a potent local anesthetic that functions by blocking voltage-gated sodium channels in a state-dependent manner. Its high affinity for the open and inactivated states, coupled with its interaction with specific residues within the channel's inner pore, underlies its clinical efficacy. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and professionals involved in the study of local anesthetics and the development of novel pain management therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. State-dependent block of Na+ channels by articaine via the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]

- 7. axolbio.com [axolbio.com]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. personal.utdallas.edu [personal.utdallas.edu]

An In-depth Technical Guide to the Chemical Structure and Properties of Articaine Hydrochloride

Introduction

Articaine hydrochloride is an intermediate-acting, amide-type local anesthetic that is distinguished by its unique chemical structure and rapid metabolism.[1][2][3] First synthesized in 1969 and introduced clinically in 1976, it has become a widely used agent in dentistry and other minor surgical procedures.[4][5] Its chemical design, which includes a thiophene ring and an ester group, confers specific properties such as high lipid solubility and rapid inactivation in the bloodstream, contributing to a favorable efficacy and safety profile.[3][5][6] This guide provides a detailed examination of the chemical structure, physicochemical properties, pharmacodynamics, and pharmacokinetics of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is chemically designated as 4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic acid methyl ester monohydrochloride.[7] Unlike most other amide local anesthetics that feature a benzene ring, articaine contains a thiophene ring, which enhances its lipophilicity.[1][6][8] This structural feature facilitates greater diffusion across nerve membranes.[1] Furthermore, it is the only widely used amide anesthetic that also contains an ester linkage, which is crucial for its metabolism.[3][9]

Chemical Formula: C₁₃H₂₀N₂O₃S·HCl[7][10]

Molecular Weight: 320.84 g/mol [2][10]

Synonyms: Carticaine HCl, Septocaine, Ultracaine[2][7][11]

Physicochemical and Pharmacokinetic Data

The physicochemical and pharmacokinetic properties of this compound are summarized below. These tables provide quantitative data for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| pKa | 7.8 | [1][12] |

| Partition Coefficient (n-octanol/buffer) | 17 (pH 7.35) | [12][13] |

| Protein Binding | 60-95% (Primarily to albumin and γ-globulins) | [1][5][7][14] |

| Water Solubility | Freely soluble | [15] |

| Melting Point | 177-178°C | [11] |

| Appearance | White or almost white crystalline powder | [11] |

Table 2: Pharmacokinetic Parameters of this compound (4% solution)

| Parameter | Value | Condition | Reference(s) |

| Onset of Action | 1-6 minutes | Submucosal Injection | [7] |

| Time to Peak Plasma Concentration (Tmax) | ~22-25 minutes | Following single dose | [7][16] |

| Peak Plasma Concentration (Cmax) | 385 ng/mL | 68 mg dose | [12] |

| 900 ng/mL | 204 mg dose | [12] | |

| 2,037 ng/mL | 476 mg dose (with 1:100,000 epinephrine) | [13][16] | |

| 2,145 ng/mL | 476 mg dose (with 1:200,000 epinephrine) | [13][16] | |

| Elimination Half-Life (t½) | ~20-44 minutes | [3][13][17] | |

| Metabolism | 90-95% by plasma carboxyesterase; 5-10% by hepatic CYP enzymes | [7][13][18] | |

| Excretion | Primarily in urine (~53-57% within 24 hrs) as inactive metabolites | [7] |

Pharmacodynamics and Mechanism of Action

Similar to other local anesthetics, this compound blocks nerve conduction by inhibiting voltage-gated sodium channels in the neuronal cell membrane.[1][6] The mechanism is state-dependent, with articaine showing the highest affinity for the open and inactivated states of the channel and the lowest affinity for the resting state.[1]

The uncharged base form of the articaine molecule diffuses across the nerve sheath and membrane. Once inside the axoplasm, it re-equilibrates into its protonated, cationic form. This cation then binds to a specific receptor site within the alpha-subunit of the voltage-gated sodium channel.[1] This binding action prevents the influx of sodium ions that is necessary to reach the threshold potential for nerve impulse propagation.[6] Consequently, the action potential is not generated, and nerve conduction is reversibly blocked, resulting in a loss of sensation.[2][19] The order of sensory function loss is typically pain, temperature, touch, proprioception, and finally, skeletal muscle tone.[12][19]

Pharmacokinetics

Absorption and Distribution

When administered via submucosal injection, articaine's onset of action is rapid, typically within 1 to 6 minutes.[7] It is often formulated with a vasoconstrictor like epinephrine to decrease local blood flow, which reduces the rate of systemic absorption and prolongs the anesthetic effect at the site of injection.[6] Once in the systemic circulation, articaine is highly bound to plasma proteins (60-95%).[1][5][7]

Metabolism and Excretion

A key feature of articaine is its rapid and extensive metabolism. Unlike other amide anesthetics that are primarily metabolized in the liver, 90-95% of articaine is hydrolyzed by plasma carboxyesterases in the bloodstream.[9][13][18] This biotransformation yields its primary metabolite, articainic acid, which is pharmacologically inactive.[1][9] The remaining 5-10% undergoes metabolism in the liver by cytochrome P450 enzymes.[7][13] Articainic acid can be further metabolized to articainic acid glucuronide.[1][9] The rapid breakdown in the plasma contributes to articaine's short elimination half-life of approximately 20-44 minutes and a lower risk of systemic toxicity, even with repeated injections.[3][17] The inactive metabolites are primarily excreted via the kidneys.[7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. While specific industrial protocols are proprietary, the general chemical route has been described in patent literature.[20][21][22]

Methodology Overview: A common synthesis pathway involves three main reactions:

-

Amidation: The process begins with the raw material 4-methyl-3-aminothiophene-2-methyl formate. This compound undergoes an amidation reaction with 2-chloropropionyl chloride in the presence of a catalyst like triethylamine or potassium carbonate.[20][21] The reaction is typically performed in a solvent such as dichloromethane at a controlled temperature (e.g., 0-10°C).[20]

-

Ammoniation (Amination): The intermediate product from the amidation step is then reacted with propylamine.[11][20] This step substitutes the chlorine atom with the propylamine group to form the articaine base. This reaction may be carried out in a solvent like toluene and heated to drive the reaction to completion.[11]

-

Salt Formation: Finally, the synthesized articaine base (which is an oily residue after purification) is dissolved in a suitable solvent (e.g., ether).[11] Hydrochloric acid (often as a solution in a solvent like methanol or as HCl gas) is introduced to form the stable, water-soluble this compound salt, which precipitates and can be collected.[11]

Quantification in Biological Samples

The determination of articaine and its metabolite, articainic acid, in biological matrices like blood, plasma, or urine is critical for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common analytical methods employed.[17][23]

Methodology Overview (HPLC-MS/MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantification.[24][25]

-

Sample Preparation: A crucial first step is to prevent the rapid in-vitro hydrolysis of articaine by plasma esterases. This is often achieved by immediately adding an esterase inhibitor (e.g., neostigmine) to the blood sample upon collection.[23] The sample then undergoes an extraction procedure to isolate the analytes from matrix components. This can be a liquid-liquid extraction (LLE) using a solvent like diethyl ether or a solid-phase extraction (SPE).[23][24][25] An internal standard (e.g., lidocaine or mepivacaine) is added to correct for extraction variability.[25]

-

Chromatographic Separation: The extracted sample is injected into an HPLC system. A reverse-phase column (e.g., C18) is typically used to separate articaine, articainic acid, and the internal standard.[24] The mobile phase often consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., formic acid solution), run in either an isocratic or gradient elution mode.[25]

-

Detection and Quantification: The eluent from the HPLC column is directed to a mass spectrometer. An electrospray ionization (ESI) source is commonly used to ionize the analytes.[25] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each compound.[24][25] A calibration curve is constructed using standards of known concentrations to quantify the amount of articaine in the unknown sample.[23]

Conclusion

This compound's distinct chemical structure, characterized by a thiophene ring and an ester side chain, underlies its clinical profile. These features provide high potency and a rapid metabolism that minimizes systemic toxicity. The comprehensive data and methodologies presented in this guide offer a technical foundation for professionals in research and drug development engaged in the study and application of local anesthetics.

References

- 1. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H21ClN2O3S | CID 32169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Articaine - Wikipedia [en.wikipedia.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. aapd.org [aapd.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. drugs.com [drugs.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound--Potency, Toxicity, Metabolism, Excretion, Pediatric use and recommended dose_Chemicalbook [chemicalbook.com]

- 10. This compound [midas-pharma.com]

- 11. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. DailyMed - septocaine- this compound and epinephrine bitartrate injection, solution [dailymed.nlm.nih.gov]

- 13. medlibrary.org [medlibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. primescholars.com [primescholars.com]

- 16. The pharmacokinetics and cardiovascular effects of high-dose articaine with 1:100,000 and 1:200,000 epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clinical pharmacokinetics of articaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdn.vivarep.com [cdn.vivarep.com]

- 19. drugs.com [drugs.com]

- 20. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 21. CN102060840A - Preparation method of this compound - Google Patents [patents.google.com]

- 22. CN102060840B - Preparation method of this compound - Google Patents [patents.google.com]

- 23. ijddt.com [ijddt.com]

- 24. farmaciajournal.com [farmaciajournal.com]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolism and Degradation of Articaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways and degradation products of articaine hydrochloride, a widely used local anesthetic in dentistry. The information presented herein is intended to support research, scientific investigation, and drug development efforts by providing detailed data, experimental methodologies, and visual representations of key processes.

Metabolism of this compound

This compound undergoes rapid and extensive metabolism, primarily through hydrolysis of its ester group, leading to the formation of the inactive metabolite, articainic acid. A secondary, minor metabolic pathway involves the hepatic cytochrome P450 (CYP) enzyme system.

Primary Metabolic Pathway: Ester Hydrolysis

The principal metabolic route for articaine is the hydrolysis of its methyl ester group, a reaction catalyzed by non-specific esterases present in both plasma and tissues.[1][2] This rapid breakdown is a key factor in articaine's low systemic toxicity, as the resulting major metabolite, articainic acid, is pharmacologically inactive.[3] This efficient clearance allows for a shorter elimination half-life compared to other amide-type local anesthetics.[4]

Secondary Metabolic Pathway: Hepatic Metabolism

A smaller fraction of articaine is metabolized in the liver by microsomal enzymes.[5] This pathway also leads to the formation of articainic acid, which can then undergo a phase II conjugation reaction to form articainic acid glucuronide.[1]

Quantitative Metabolic Data

The following table summarizes key quantitative parameters related to the metabolism of this compound.

| Parameter | Value | Reference |

| Primary Metabolite | Articainic Acid | [3] |

| Secondary Metabolite | Articainic Acid Glucuronide | [1] |

| Enzymes Involved | Plasma and Tissue Esterases, Hepatic Microsomal Enzymes | [1][5] |

| Elimination Half-life of Articaine | Approximately 20 minutes | [2] |

Metabolic Pathway of this compound

Caption: Primary and secondary metabolic pathways of this compound.

Degradation of this compound

The degradation of this compound can occur under various stress conditions, leading to the formation of different degradation products. Understanding these degradation pathways is crucial for ensuring the stability and safety of pharmaceutical formulations.

Hydrolytic Degradation

Under aqueous conditions, particularly at non-neutral pH, the ester linkage in articaine is susceptible to hydrolysis, yielding articainic acid. The rate of hydrolysis is influenced by pH and temperature.

Oxidative Degradation

Exposure to oxidizing agents can lead to the degradation of articaine. While specific oxidative degradation products of articaine are not extensively documented in the reviewed literature, related amide-type anesthetics can undergo oxidation at the aromatic ring or the tertiary amine.

Photodegradation

The stability of articaine under light exposure is a critical parameter. Photodegradation can lead to the formation of various photoproducts, although specific information on the photodegradation pathway of articaine is limited.

Thermal Degradation

Elevated temperatures can accelerate the degradation of articaine, primarily through hydrolysis of the ester group. Manufacturing processes involving heat, such as terminal sterilization, can lead to a slight increase in the formation of articaine acid.[6]

A known interaction has been observed between 4% this compound with adrenaline and 3% sodium hypochlorite, a common endodontic irrigant. This interaction results in the formation of a precipitate identified as 4-methyl-3-{[1-oxo-2-(propylamino)propanoyl]amino}thiophene-2-carboxylic acid (MAMC).[7]

Experimental Protocols

This section outlines general methodologies for the analysis of articaine and its metabolites, as well as for conducting forced degradation studies.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the hepatic metabolism of articaine.

-

Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), this compound standard, and an organic solvent for quenching (e.g., acetonitrile).

-

Incubation: Pre-warm a mixture of HLMs and phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and this compound.

-

Incubate the mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: Stop the reaction at each time point by adding a cold organic solvent.

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant for the presence of articaine and its metabolites using a validated analytical method such as LC-MS/MS.

Workflow for In Vitro Metabolism Study

Caption: General workflow for an in vitro metabolism study of articaine.

Forced Degradation Studies

This protocol outlines a general approach to investigating the degradation of articaine under various stress conditions.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat articaine solution with a suitable acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat articaine solution with a suitable base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.

-

Oxidative Degradation: Treat articaine solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photodegradation: Expose articaine solution and solid material to a light source according to ICH Q1B guidelines.

-

Thermal Degradation: Expose solid articaine to dry heat (e.g., 80°C).

-

-

Sample Preparation: At specified time points, withdraw samples and neutralize if necessary. Dilute the samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC or LC-MS/MS method to separate and identify the degradation products.

Forced Degradation Study Workflow

References

- 1. A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. This compound CAS#: 23964-57-0 [m.chemicalbook.com]

- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 5. scispace.com [scispace.com]

- 6. cdn.vivarep.com [cdn.vivarep.com]

- 7. A spectroscopic assessment of interaction between 4% this compound with adrenaline and various endodontic irrigants - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetics of Articaine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of articaine hydrochloride, a widely used local anesthetic in dentistry and other medical fields. This document delves into the absorption, distribution, metabolism, and excretion of articaine, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic pathway and experimental workflows.

Introduction

This compound is an intermediate-potency, short-acting amide local anesthetic with a rapid onset of action.[1][2] Its unique chemical structure, which includes a thiophene ring instead of a benzene ring and an additional ester group, differentiates it from other amide local anesthetics and significantly influences its pharmacokinetic profile.[1][2][3] This distinct structure allows for rapid hydrolysis in the plasma, contributing to a lower risk of systemic toxicity.[2][4]

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by rapid absorption, distribution, extensive and rapid metabolism, and efficient excretion. The inclusion of a vasoconstrictor, typically epinephrine, in articaine formulations plays a crucial role in slowing its systemic absorption and prolonging its local anesthetic effect.[1][5]

Absorption

Following submucosal injection, the most common route of administration in dentistry, articaine is readily absorbed into the systemic circulation.[1] The rate and extent of absorption are influenced by the dose administered, the vascularity of the injection site, and the presence of a vasoconstrictor.[1]

Peak plasma concentrations (Cmax) of articaine are typically reached within 10 to 25 minutes after submucosal injection.[4][6][7] The addition of epinephrine not only prolongs the anesthetic effect but also reduces the peak systemic concentration of articaine.[4]

Distribution

Once absorbed, articaine is distributed throughout the body. It exhibits a moderate degree of plasma protein binding, primarily to human serum albumin and γ-globulins.[6] In vitro studies at 37°C have shown protein binding to be approximately 60% to 80%.[6] Another source suggests a protein binding of 94%.[1]

Articaine demonstrates good diffusion through soft tissues and bone, which is a significant advantage in dental procedures.[4][8] The concentration of articaine in the alveolus of a tooth following extraction has been found to be approximately 100 times higher than in systemic circulation, highlighting its effective localization at the site of action.[4][7][8]

Metabolism

A key feature of articaine's pharmacokinetics is its rapid and extensive metabolism. Unlike other amide local anesthetics that are primarily metabolized in the liver, articaine undergoes biotransformation in both the plasma and the liver.[3][9]

The primary metabolic pathway involves the hydrolysis of the ester group by plasma carboxyesterases to its main, inactive metabolite, articainic acid.[1][3][8] This rapid inactivation in the bloodstream contributes significantly to articaine's favorable safety profile and short elimination half-life.[2][4] Approximately 5-10% of articaine is metabolized in the liver by microsomal enzymes.[3][10] Articainic acid can be further metabolized to articainic acid glucuronide.[3]

Excretion

Articaine and its metabolites are primarily excreted by the kidneys.[3][11] A small percentage of the administered dose, approximately 2% to 10%, is excreted as unchanged articaine.[3][11] The majority is eliminated as metabolites, with articainic acid and its glucuronide conjugate being the most abundant forms found in urine.[3][11]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound after Submucosal Injection in Adults

| Parameter | Articaine with Epinephrine 1:100,000 | Articaine with Epinephrine 1:200,000 | Articaine without Epinephrine | Reference |

| Cmax (ng/mL) | 2,037 | 2,145 | 580 | [4][12] |

| Tmax (min) | 22 | 22 | 10-15 | [4][12] |

| t½ (min) | 43.8 | 44.4 | ~20 | [2][6][7] |

| Protein Binding (%) | 60-80 | 60-80 | 70 | [4][6] |

Table 2: Pharmacokinetic Parameters of Articaine and Articainic Acid after Epidural Administration

| Compound | Elimination Half-life (t½) | Renal Clearance (mL/min) | Protein Binding (%) | Reference |

| Articaine | 0.54 ± 0.05 h (α-phase) 2.44 ± 0.30 h (β-phase) | 12 - 28 | 50 - 70 | [11] |

| Articainic Acid | 2.44 ± 0.30 h | 84 - 160 | 60 - 90 | [11] |

Experimental Protocols

The following section outlines typical methodologies employed in pharmacokinetic studies of this compound.

Study Design

Pharmacokinetic studies of articaine are often designed as randomized, double-blind, crossover trials.[12] Healthy adult volunteers are typically recruited, and the study medications, such as articaine with different concentrations of epinephrine, are administered to induce local anesthesia (e.g., intraoral maxillary infiltration and mandibular nerve block).[5][12]

Dosing and Administration

For dental studies, a common dosage is 4% this compound with epinephrine 1:100,000 or 1:200,000, administered via submucosal injection.[12] The maximum recommended dosage for healthy adults is 7 mg/kg of articaine.[6] For pediatric patients (4-16 years), the maximum recommended dose is also 7 mg/kg.[6]

Blood Sampling

Venous blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile of articaine and its metabolites.[12] Due to the rapid hydrolysis of articaine in blood, rapid sample preparation is critical for accurate determination of its concentration.[4]

Analytical Methods

The quantification of articaine and its primary metabolite, articainic acid, in biological samples is typically performed using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4][13][14] These methods offer high sensitivity and specificity for accurate pharmacokinetic analysis.[14]

The following is a brief overview of a typical analytical method:

-

Sample Preparation: Liquid-liquid extraction or solid-phase extraction is commonly used to isolate articaine and its metabolites from plasma or serum.[14][15]

-

Chromatographic Separation: A C18 or similar reversed-phase column is often used for separation.[15][16]

-

Detection: UV detection or, for higher sensitivity, tandem mass spectrometry is employed for quantification.[14][15]

Visualizations

The following diagrams illustrate the metabolic pathway of articaine and a typical experimental workflow for its pharmacokinetic analysis.

Conclusion

This compound exhibits a favorable pharmacokinetic profile for a local anesthetic, characterized by rapid onset, effective localization, and, most notably, rapid inactivation through hydrolysis in the plasma. This metabolic pathway minimizes the risk of systemic toxicity, allowing for safe and effective use in a variety of clinical applications. Understanding the in vivo pharmacokinetics of articaine is crucial for optimizing dosing strategies and ensuring patient safety in clinical practice and for guiding further research and development in the field of local anesthesia.

References

- 1. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Articaine - Wikipedia [en.wikipedia.org]

- 3. This compound--Potency, Toxicity, Metabolism, Excretion, Pediatric use and recommended dose_Chemicalbook [chemicalbook.com]

- 4. Clinical pharmacokinetics of articaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. fda.report [fda.report]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.vivarep.com [cdn.vivarep.com]

- 10. drugs.com [drugs.com]

- 11. Pharmacokinetics, metabolism, and renal excretion of articaine and its metabolite articainic acid in patients after epidural administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics and cardiovascular effects of high-dose articaine with 1:100,000 and 1:200,000 epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of this compound and its metabolite articainic acid after subcutaneous administration in red deer (Cervus elaphus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijddt.com [ijddt.com]

- 16. researchgate.net [researchgate.net]

Articaine Hydrochloride: A Technical Guide to Lipid Solubility and Protein Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of two critical physicochemical properties of the local anesthetic articaine hydrochloride: lipid solubility and plasma protein binding. These parameters are fundamental to understanding its pharmacokinetic and pharmacodynamic profile, including its potency, onset of action, and duration of effect. This document summarizes key quantitative data, details the experimental protocols for their determination, and visualizes the underlying mechanisms and relationships.

Lipid Solubility of this compound

Lipid solubility is a key determinant of a local anesthetic's potency. It governs the ability of the drug to penetrate the lipid bilayer of the nerve cell membrane to reach its site of action on the intracellular side of voltage-gated sodium channels. Articaine's unique structure, which includes a thiophene ring instead of the more common benzene ring, enhances its lipid solubility compared to other amide anesthetics.

Quantitative Data: Partition Coefficient

The lipophilicity of a compound is experimentally determined and expressed by its partition coefficient (P) or, more commonly, its logarithm (log P). This value represents the ratio of the concentration of the compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase (water or buffer) at equilibrium.

There is a notable variance between experimentally determined and computationally predicted log P values for articaine, which may reflect different conditions or the limitations of predictive algorithms.

| Parameter | Value | Source |

| Partition Coefficient (P) | 0.31 | Experimental (n-octanol-water) |

| Log P | -0.51 | Experimental (n-octanol-water) |

| XLogP3-AA | 2.8 | Computational Prediction |

A higher log P value generally correlates with increased anesthetic potency. The thiophene ring in articaine's structure is credited with increasing its liposolubility, facilitating its diffusion across the nerve membrane.

Experimental Protocol: Shake-Flask Method for Log P Determination

The "gold standard" for experimentally determining the log P value is the shake-flask method. The procedure is designed to measure the distribution of a solute between two immiscible liquid phases.

Objective: To determine the n-octanol/water partition coefficient (P) of this compound.

Materials:

-

This compound

-

n-Octanol (reagent grade, pre-saturated with water/buffer)

-

Aqueous buffer solution (e.g., phosphate buffer at pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV)

Methodology:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for 24 hours. Allow the phases to separate completely to ensure mutual saturation. This prevents volume changes during the partitioning experiment.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning:

-

Add a precise volume of the pre-saturated n-octanol and a precise volume of the articaine-containing pre-saturated aqueous buffer to a centrifuge tube.

-

The ratio of the phase volumes can be adjusted depending on the expected lipophilicity of the drug.

-

Securely cap the tube and place it on a mechanical shaker.

-

-

Equilibration: Agitate the mixture for a sufficient time to allow equilibrium to be reached (e.g., 30 minutes of vigorous shaking). The system should be maintained at a constant temperature (e.g., 37°C).

-

Phase Separation: After shaking, separate the two phases. Centrifugation at a moderate speed is typically required to ensure a clean separation and break any emulsions.

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol phase and the aqueous phase.

-

Determine the concentration of articaine in each phase using a validated HPLC-UV method.

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:

-

P = [Articaine]octanol / [Articaine]aqueous

-

The final value is expressed as log P.

-

Visualization: Physicochemical Properties and Clinical Effects

The interplay between lipid solubility, pKa, and protein binding dictates the clinical performance of articaine. This relationship can be visualized as a logical flow.

Caption: Relationship between articaine's properties and its clinical effects.

Protein Binding of this compound

Plasma protein binding significantly influences the distribution and duration of action of local anesthetics. The bound fraction of the drug is pharmacologically inactive and acts as a reservoir, while the free, unbound fraction is available to diffuse to the site of action and exert its effect.

Quantitative Data: Plasma Protein Binding

The extent of articaine's binding to plasma proteins, such as albumin and α1-acid glycoprotein, has been reported with some variability in the literature. This may be due to different experimental conditions or methodologies.

| Parameter | Value | Source |

| Plasma Protein Binding | 94% | |

| Plasma Protein Binding | ~95% | |

| Plasma Protein Binding | 70% |

A high degree of protein binding contributes to a longer duration of action, as the free drug is more slowly made available for metabolism and clearance from the tissues surrounding the nerve.

Experimental Protocol: Equilibrium Dialysis

Equilibrium dialysis is a widely accepted and reliable method for determining the extent to which a drug binds to plasma proteins.

Objective: To determine the percentage of articaine bound to proteins in human plasma.

Materials:

-

Equilibrium dialysis apparatus (e.g., multi-well plate-based system)

-

Semi-permeable dialysis membranes with a suitable molecular weight cut-off (MWCO), typically 6-14 kDa, which retains proteins but allows the free drug to pass.

-

Human plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound stock solution

-

Incubator shaker capable of maintaining 37°C

-

Analytical instrument for quantification (e.g., LC-MS/MS)

Methodology:

-

Membrane Preparation: Hydrate the dialysis membranes according to the manufacturer's instructions.

-

Apparatus Assembly: Assemble the dialysis cells, ensuring the membrane separates the two chambers (a plasma chamber and a buffer chamber).

-

Sample Preparation: Spike the human plasma with this compound to a known final concentration (e.g., 1 µM).

-

Dialysis Setup:

-

Add the articaine-spiked plasma to one chamber (the donor side).

-

Add an equal volume of PBS to the other chamber (the receiver side).

-

-

Equilibration: Seal the dialysis unit and incubate it at 37°C on an orbital shaker (e.g., at 300 RPM) for a predetermined time (typically 4-8 hours) sufficient to reach equilibrium. At equilibrium, the concentration of the free drug is the same in both chambers.

-

Sampling: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

-

Analysis: Determine the concentration of articaine in the buffer sample (which equals the free drug concentration, Cfree) and the total concentration in the plasma sample (Ctotal) using a validated LC-MS/MS method.

-

Calculation: The percentage of protein binding is calculated as follows:

-

Fraction Unbound (fu) = Cfree / Ctotal

-

% Protein Binding = (1 - fu) * 100

-

Visualization: Experimental Workflow for Equilibrium Dialysis

The workflow for determining plasma protein binding using a 96-well plate-based equilibrium dialysis system is shown below.

Caption: Workflow for protein binding determination via equilibrium dialysis.

Integrated Mechanism of Action

Articaine, like other local anesthetics, functions by blocking nerve conduction. Its physicochemical properties directly facilitate this mechanism.

-

Diffusion: Due to its high lipid solubility and a pKa of 7.8, a significant fraction of articaine exists in its uncharged, lipid-soluble base form at physiological pH. This allows it to rapidly diffuse across the nerve sheath and the lipid-rich neuronal membrane into the axoplasm.

-

Re-equilibration: Once inside the slightly more acidic axoplasm, the equilibrium shifts, and a portion of the articaine molecules become protonated (cationic).

-

Channel Blockade: It is this cationic form that binds to a specific receptor site within the pore of voltage-gated sodium channels. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential. The result is a reversible blockade of nerve impulse transmission and a loss of sensation.

Visualization: Sodium Channel Blockade by Articaine

The diagram below illustrates the pathway of articaine to its binding site and its effect on the sodium channel.

The Thiophene Ring: A Core Determinant of Articaine Hydrochloride's Unique Clinical Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Articaine hydrochloride, a local anesthetic of the amide class, distinguishes itself from its counterparts through a key structural modification: the substitution of the typical benzene ring with a thiophene ring.[1][2] This alteration is not merely a subtle chemical change; it is the primary driver behind articaine's distinct physicochemical properties, pharmacokinetic profile, and clinical performance, particularly in dentistry. This guide provides a detailed exploration of the thiophene ring's role in the function of this compound, supported by quantitative data, experimental considerations, and visual models of its structure-activity relationship.

Physicochemical and Pharmacokinetic Impact of the Thiophene Ring

The thiophene ring, a sulfur-containing aromatic heterocycle, imparts a unique set of properties to the articaine molecule that directly influences its interaction with neuronal membranes and its metabolic fate.[3]

The most significant contribution of the thiophene ring is the marked increase in the lipid solubility of articaine.[4][5] Unlike the benzene ring found in anesthetics like lidocaine, the thiophene moiety enhances the molecule's ability to diffuse across the lipid-rich nerve membrane to reach its target sodium ion channels within the neuron.[6][7] This superior lipophilicity is a key factor in articaine's rapid onset of action and its high rate of anesthetic success.[8][9] Studies have shown that articaine is significantly more effective than lidocaine for infiltration anesthesia, a property attributed to its enhanced diffusibility through both soft tissue and bone.[2][10][11]

Articaine exhibits a high degree of plasma protein binding, reported to be between 94% and 95%.[4][12] This is comparatively higher than lidocaine. The extent of protein binding influences the duration of action, as a more highly bound drug is released more slowly, making it available at the nerve site for a longer period and reducing its clearance into systemic circulation.[13] This contributes to a prolonged anesthetic effect at the target site.[14]

While structurally an amide, articaine is unique because it also contains an ester group attached to the thiophene ring.[1][15] This ester linkage is the primary site of metabolism, where it is rapidly hydrolyzed by nonspecific plasma esterases into its inactive metabolite, articainic acid.[3][5] This rapid inactivation in the bloodstream, with 90-95% of the drug metabolized in the blood and only 5-10% in the liver, is a stark contrast to other amide anesthetics like lidocaine, which are primarily metabolized in the liver.[10][13][14]

This rapid plasma-based metabolism results in a significantly shorter elimination half-life for articaine (approximately 20-42 minutes) compared to lidocaine (approximately 90-120 minutes).[6][10][16] The swift breakdown into an inactive metabolite is directly linked to a lower risk of systemic toxicity, which is a considerable safety advantage, especially when repeated injections are necessary.[1][17]

Quantitative Data Summary

The following tables summarize the key physicochemical and pharmacokinetic parameters of articaine, highlighting the influence of its unique structure.

Table 1: Physicochemical Property Comparison

| Property | Articaine | Lidocaine | Significance of Thiophene Ring |

| Aromatic Ring | Thiophene | Benzene | Enhances lipophilicity and tissue penetration[1][2] |

| pKa (at 25°C) | 7.8[4][12] | 7.9[18] | A lower pKa means more uncharged base molecules are available to diffuse across the nerve sheath, contributing to a faster onset.[14] |

| Lipid Solubility | High (49.5%)[9] | Moderate (2.9%)[9] | Increased lipid solubility facilitates easier penetration of the nerve membrane.[13][18] |

| Plasma Protein Binding | ~94-95%[4][12] | ~65%[12] | Higher protein binding leads to a longer duration of action at the nerve site.[14] |

Table 2: Pharmacokinetic Parameter Comparison

| Parameter | Articaine | Lidocaine | Significance of Thiophene Ring & Ester Group |

| Metabolism | 90-95% in plasma by esterases; 5-10% in liver[10][13] | Primarily in the liver (~70%)[13] | Rapid plasma hydrolysis leads to faster inactivation and lower systemic toxicity.[5] |

| Elimination Half-life | 20-42 minutes[6][10] | 90-120 minutes[10][16] | Shorter half-life reduces the risk of accumulation and systemic side effects.[1][13] |

| Primary Metabolite | Articainic acid (inactive)[5] | Xylidide (active, potentially toxic)[13] | Inactive metabolite contributes to a better safety profile.[14] |

| Onset of Action | 1-3 minutes (infiltration)[4][8] | Slower than articaine | Enhanced lipophilicity and lower pKa contribute to a rapid onset.[8] |

Experimental Protocols

The characterization of a local anesthetic like articaine involves a series of standardized in vitro and in vivo experiments. Below are generalized methodologies for key assessments.

Protocol for Determining the Octanol-Water Partition Coefficient (Log P) as a measure of Lipophilicity:

-

Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol. These will serve as the two phases.

-

Drug Solution: Dissolve a precisely weighed amount of this compound in the aqueous phase to create a stock solution of known concentration.

-

Partitioning: Mix a known volume of the articaine stock solution with an equal volume of the n-octanol phase in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the drug between the two phases. Allow the phases to separate completely.

-

Concentration Measurement: Carefully separate the aqueous and octanol phases. Determine the concentration of articaine in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of articaine in the octanol phase to its concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

Protocol for Determining Metabolic Stability in Human Serum:

-

Serum Preparation: Obtain fresh human serum and pre-warm it to 37°C in a water bath.

-

Incubation: Add articaine to the serum samples at various concentrations (e.g., 10-300 µg/mL) to initiate the metabolic reaction.[19]

-

Time-Course Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.[19]

-

Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile), which also precipitates proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the remaining parent drug and its metabolites.

-

LC-MS/MS Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentrations of articaine and its primary metabolite, articainic acid.[17]

-

Data Analysis: Plot the concentration of articaine over time to determine the rate of metabolism and calculate its in vitro half-life. Michaelis-Menten kinetics can be determined by plotting reaction velocity against substrate concentration.[19]

Protocol for Assessing Onset and Duration of Nerve Block (e.g., Rat Sciatic Nerve Block Model):

-

Animal Preparation: Anesthetize a rat using a general anesthetic. Place the animal in a lateral position to expose the injection site for the sciatic nerve.

-

Nerve Block Administration: Inject a standardized dose and volume of 4% this compound with epinephrine in close proximity to the sciatic nerve, often guided by a nerve stimulator or ultrasound.

-

Assessment of Onset: Test for sensory blockade at regular, short intervals (e.g., every 30-60 seconds) following injection. Sensory block onset is typically determined by the loss of a withdrawal reflex to a noxious stimulus (e.g., a pinprick or thermal stimulus).[20] The time from injection to the complete loss of reflex is recorded as the onset time.

-

Assessment of Duration: After the onset of a complete block, continue to test for the return of the withdrawal reflex at longer intervals (e.g., every 15-30 minutes).[20][21] The duration of the block is defined as the time from the onset of the complete block to the first sign of a returning reflex or full sensory recovery.[21]

-

Control Group: A control group receiving an equivalent volume of saline or another local anesthetic (e.g., 2% lidocaine) is run in parallel for comparison.

Visualizations: Pathways and Relationships

The following diagrams illustrate the key concepts discussed, providing a visual guide to the structure, mechanism, and comparative advantages of articaine.

References

- 1. Articaine - Wikipedia [en.wikipedia.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The potential of articaine as new generation of local anesthesia in dental clinics: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of Articaine and Lidocaine for Buccal Infiltration After Inferior Alveolar Nerve Block For Intraoperative Pain Control During Impacted Mandibular Third Molar Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]

- 9. smolecule.com [smolecule.com]

- 10. Articaine vs. Lidocaine: A Comparison of Local Anesthetics - Today's RDH [todaysrdh.com]

- 11. A Clinical Study of Efficacy of 4% this compound Versus 2% Lignocaine Hydrochloride in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adding Dexmedetomidine to Articaine Increases the Latency of Thermal Antinociception in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.vivarep.com [cdn.vivarep.com]

- 14. cdn.vivarep.com [cdn.vivarep.com]

- 15. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical pharmacokinetics of articaine [pubmed.ncbi.nlm.nih.gov]

- 18. iosrjournals.org [iosrjournals.org]

- 19. Saturable in vitro metabolism of articaine by serum esterases. Does it contribute to the persistence of the local anesthetic effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. hrcak.srce.hr [hrcak.srce.hr]

- 21. Onset times and duration of analgesic effect of various concentrations of local anesthetic solutions in standardized volume used for brachial plexus blocks - PMC [pmc.ncbi.nlm.nih.gov]

Articaine Hydrochloride: A Technical Guide to its Classification as a Hybrid Amide Anesthetic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Articaine hydrochloride is a local anesthetic agent widely utilized in dental and other minor surgical procedures. While it is broadly classified as an amide-type local anesthetic, its unique molecular structure imparts a hybrid nature, featuring characteristics of both amide and ester anesthetics. This distinctive composition, which includes a thiophene ring in place of the conventional benzene ring and an additional ester group, results in a unique pharmacokinetic and metabolic profile.[1][2] This technical guide provides an in-depth analysis of this compound's classification, mechanism of action, metabolism, and the experimental methodologies used for its characterization.

Chemical Classification and Structure

Articaine is distinguished from other amide local anesthetics by two primary structural features:

-

Thiophene Ring: Unlike traditional amide anesthetics such as lidocaine or mepivacaine which contain a benzene ring, articaine possesses a thiophene ring.[2][3] This modification increases its lipophilicity, which enhances its ability to diffuse through lipid-rich nerve membranes and bone, contributing to its rapid onset of action and high success rate in achieving profound anesthesia.[4][5]

-

Ester Group: Uniquely among commonly used amide anesthetics, articaine contains an ester linkage in its side chain.[1][3] This feature is responsible for its primary route of metabolism via hydrolysis by plasma esterases, a characteristic typically associated with ester-type anesthetics.[6]

This "hybrid" structure classifies articaine as an amide anesthetic due to the amide linkage connecting the aromatic (thiophene) ring and the intermediate chain, but its metabolic pathway is dominated by its ester characteristic.[7]

References

- 1. High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aapd.org [aapd.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. nbinno.com [nbinno.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Articaine vs. Lidocaine: A Comparison of Local Anesthetics - Today's RDH [todaysrdh.com]

- 7. medwinpublishers.com [medwinpublishers.com]

An In-Depth Technical Guide to the Initial In Vitro Efficacy of Articaine Hydrochloride

This technical guide provides a comprehensive overview of the foundational in vitro studies that have established the efficacy and safety profile of articaine hydrochloride. It is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of this widely used local anesthetic.

Core Mechanism of Action

This compound, like other amide-type local anesthetics, exerts its primary effect by blocking nerve conduction.[1] Its unique chemical structure, which includes a thiophene ring instead of the more common benzene ring, enhances its lipid solubility.[2] This increased lipophilicity facilitates more efficient penetration of the nerve membrane to reach its target site.[2]

The core mechanism involves the reversible blockade of voltage-gated sodium channels on the interior of the neuronal cell membrane.[1][2] By binding to the α-subunit of these channels, articaine inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane.[1][2] This prevention of depolarization stops the propagation of the action potential, resulting in a temporary loss of sensation in the targeted area.[2][3] The blocking action is "state-dependent," meaning articaine has the highest affinity for open sodium channels and an intermediate affinity for inactivated channels.[1]

Another distinguishing feature is the presence of an ester group in its structure, which allows for rapid hydrolysis by plasma esterases.[1][2][4] This leads to a shorter plasma half-life (around 20-30 minutes) compared to other amide anesthetics like lidocaine (90-120 minutes), reducing the risk of systemic toxicity.[5]

In Vitro Nerve Conduction Blockade Efficacy

Comparative in vitro studies have consistently demonstrated articaine's high efficacy in blocking nerve action potentials. Research on rodent neural cells has shown that both 2% and 4% articaine solutions are more effective at depressing the compound action potential of nerve fibers than equivalent concentrations of lidocaine and 3% mepivacaine.[5][6] Interestingly, these studies found no significant difference in the efficacy between 2% and 4% articaine solutions, suggesting a plateau in effect at the lower concentration for this specific experimental model.[6]

Animal studies have further supported these findings, indicating that articaine possesses 1.5 times the anesthetic efficiency of other amide local anesthetics and exhibits superior performance in infiltration anesthesia.[5]

Table 1: Comparative Efficacy of Local Anesthetics in Nerve Blockade

| Anesthetic Agent | Concentration | Observation | Source |

|---|---|---|---|

| Articaine HCl | 2% and 4% | More effective in depressing compound action potential than lidocaine. | [6] |

| Lidocaine HCl | 2% and 4% | Less effective in depressing compound action potential than articaine. | [6] |

| Mepivacaine | 3% | Less effective in depressing compound action potential than articaine. |[6] |

In Vitro Cytotoxicity Profile

The safety of a local anesthetic is as crucial as its efficacy. In vitro cytotoxicity studies are fundamental in establishing this profile at a cellular level. Various studies have evaluated articaine's effect on different cell lines, including human keratinocytes (HaCaT) and neuronal cells (SH-SY5Y), often comparing it directly with lidocaine.

One study using HaCaT cells found that encapsulation of articaine in poly(ε-caprolactone) nanocapsules reduced its cytotoxicity.[3] Furthermore, the addition of epinephrine was shown to have a protective effect, reducing the cytotoxicity of the articaine formulations.[3] As with many local anesthetics, cytotoxicity was observed to be dose- and time-dependent, with higher concentrations and longer exposure periods leading to lower cell viability.[3]

In a study on human neuroblastoma (SH-SY5Y) cells, articaine was found to be the least neurotoxic among common dental anesthetics.[7] The rank of toxicity (from highest to lowest) was determined as: bupivacaine > lidocaine ≈ prilocaine > mepivacaine > articaine ≈ ropivacaine.[7] Another study using SH-SY5Y cells concluded that articaine does not damage neural cells more than lidocaine in an in vitro setting and, contrary to predictions, found lidocaine to be slightly more toxic and to have a greater residual block on cellular responsiveness.[8][9]

Table 2: Summary of In Vitro Cytotoxicity Data

| Cell Line | Anesthetic | Key Finding | IC50 / Viability | Source |

|---|---|---|---|---|

| HaCaT (Human Keratinocytes) | Articaine HCl | Cytotoxicity increases with exposure time. | Not specified, but IC50 decreases over time. | [3] |

| HaCaT (Human Keratinocytes) | Articaine + Epinephrine | Epinephrine combination reduced cytotoxicity. | Higher IC50 compared to articaine alone. | [3] |

| SH-SY5Y (Neuroblastoma) | Articaine HCl | Less neurotoxic than lidocaine, bupivacaine, prilocaine, and mepivacaine. | LD50 was highest (least toxic) in its group. | [7] |

| SH-SY5Y (Neuroblastoma) | Articaine HCl | No significant effect on cell survival. | Not specified. | [8][9] |

| SH-SY5Y (Neuroblastoma) | Lidocaine HCl | Produced a small but significant reduction in neuronal survival. | Not specified. |[8][9] |

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro studies cited in this guide.

A common method to assess the cytotoxicity of articaine is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Experimental Protocol: MTT Assay

-

Cell Culture: Immortalized human keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, maintained at 37°C in a humidified atmosphere with 5% CO2.[3]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the articaine formulation (with or without epinephrine/nanocapsules) for predetermined exposure times (e.g., 1 hour and 24 hours).[3]

-

MTT Incubation: After treatment, the medium is removed, and cells are incubated with MTT solution. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Quantification: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength. Cell viability is expressed as a percentage relative to untreated control cells.

To evaluate the ability of articaine to cross biological membranes, in vitro permeation studies are conducted using Franz-type vertical diffusion cells.

Experimental Protocol: Permeation Study

-

Membrane Preparation: A biological membrane, such as swine esophageal epithelium, is excised and mounted between the donor and receptor compartments of the Franz diffusion cell.[3]

-

Receptor Phase: The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline), maintained at 37°C, and continuously stirred.

-

Donor Phase: The articaine formulation is applied to the surface of the membrane in the donor compartment.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis. The volume is replaced with fresh buffer to maintain sink conditions.

-

Quantification: The concentration of articaine in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC).[3] The HPLC system typically uses a C18 reversed-phase column with a mobile phase of monobasic sodium phosphate and acetonitrile, with detection via a UV-Vis detector at 274 nm.[3]

Ancillary In Vitro Effects: Antimicrobial and Anti-inflammatory Potential

Beyond its primary anesthetic function, initial in vitro studies have explored other biological activities of articaine.

-

Antimicrobial Activity: Articaine has demonstrated a broad spectrum of antibacterial activity against various oral pathogens, including S. aureus, Streptococcus mutans, and Porphyromonas gingivalis.[10] One study found its minimal inhibitory concentrations (MICs) against these bacteria ranged from 0.25 to 16 mg/mL.[10] Another reported MICs of 40 mg/mL against S. aureus and P. gingivalis, and 10 mg/mL against E. coli.[10] This suggests that articaine may offer a secondary benefit of reducing the bacterial load at the injection site.

-

Anti-inflammatory Effects: While less documented in in vitro models, the antimicrobial action of articaine is hypothesized to contribute to anti-inflammatory effects by reducing the bacterial triggers of inflammation.[10] Further research is needed to elucidate any direct anti-inflammatory signaling pathways that articaine may modulate.

References

- 1. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Promising potential of articaine-loaded poly(epsilon-caprolactone) nanocapules for intraoral topical anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Articaine: The Less Neurotoxic Dental Anesthetic In Human Neuroblastoma Cells IADR Abstract Archives [iadr.abstractarchives.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the antimicrobial potential of the articaine derivative in oral infections - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Articaine Hydrochloride in Plasma using High-Performance Liquid Chromatography (HPLC)

These application notes provide detailed protocols for the quantification of articaine hydrochloride in human plasma using various validated High-Performance Liquid Chromatography (HPLC) methods. The described methods are suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the fields of pharmacology and drug development.

Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-PDA)

This method details a robust and reliable HPLC-PDA approach for the determination of articaine in human whole blood, which can be adapted for plasma samples.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction protocol is employed to isolate articaine from the plasma matrix.

-

To 1 mL of plasma in a centrifuge tube, add 500 µL of 0.3 mM neostigmine methylsulfate to inhibit esterase activity.

-

Add 30 µL of a 0.6 µg/mL lidocaine solution as an internal standard (IS).

-

Alkalinize the sample by adding 300 µL of 1 M sodium carbonate (Na₂CO₃) solution to achieve a pH of 10.

-

Add 1 mL of the extraction solvent mixture (n-hexane:isoamyl alcohol, 90:10 v/v).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 3000 x g for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction step with another 1 mL of the extraction solvent.

-

Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

dot

2. HPLC-PDA Conditions

-

HPLC System: Thermo Finnigan Surveyor HPLC System with a photodiode array detector.

-

Column: C18 reversed-phase column (e.g., Hypersil GOLD, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer solution of 10 mM sodium acetate and 10 mM acetic acid (50:50, v/v), adjusted to pH 4.7.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 274 nm for articaine and 235 nm for lidocaine (IS).

-

Injection Volume: 20 µL.

Quantitative Data Summary

| Parameter | Value |

| Linearity Range | 0.1 - 4.8 µg/mL |

| Regression Equation | y = ax + b (specific values not provided) |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy (as Recovery) | 96 - 102% |

| Precision (as RSD) | 4.2 - 6.1% |

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the simultaneous determination of articaine and its metabolite, articainic acid, in human plasma.

Experimental Protocol